PQR530 - 1927857-61-1

PQR530

Catalog Number: EVT-279620
CAS Number: 1927857-61-1
Molecular Formula: C18H23F2N7O2
Molecular Weight: 407.4258
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, known as PQR530 [], is a novel, potent, and orally bioavailable dual inhibitor of Class I Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase []. This compound acts as an ATP-competitive inhibitor, targeting the ATP-binding site of these kinases [, ]. PQR530 exhibits significant potential as a therapeutic agent in oncology due to its ability to inhibit the PI3K/mTOR pathway, which is often dysregulated in various cancers, driving tumor growth, proliferation, survival, and metastasis [].

Synthesis Analysis

A detailed step-by-step synthesis of PQR530 is provided in the research paper "(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase" []. The synthesis involves multiple steps, starting with commercially available compounds, and utilizes various chemical reactions like nucleophilic aromatic substitution, Suzuki coupling, and chiral separation to achieve the final product [].

Molecular Structure Analysis

While a detailed molecular structure analysis is not explicitly presented in the provided abstracts, the chemical name "(S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine" [] provides insights into its structure. The "(S)" designation indicates a specific stereochemical configuration at one of the chiral centers. The molecule consists of a central pyridine ring substituted with a difluoromethyl group, an amine group, and a complex triazine ring system further decorated with morpholine moieties.

Mechanism of Action

PQR530 functions as an ATP-competitive inhibitor of both PI3K and mTORC1/2 [, ]. By binding to the ATP-binding site of these kinases, it prevents ATP binding and subsequent phosphorylation of downstream substrates [, ]. This inhibition disrupts the PI3K/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, survival, and other cellular processes frequently overactivated in cancer [].

Physical and Chemical Properties Analysis

PQR530 demonstrates favorable pharmacological properties, including excellent oral bioavailability and the ability to effectively penetrate the blood-brain barrier [, ]. This brain-penetrant property makes it a promising candidate for treating brain tumors or other central nervous system disorders where targeting the PI3K/mTOR pathway is desirable [].

Applications
  • Oncology: PQR530 demonstrated significant efficacy in inhibiting tumor growth in preclinical models of various cancers. Studies using mouse xenografts of SUDHL-6 lymphoma, RIVA lymphoma, and OVCAR-3 ovarian cancer showed substantial tumor growth reduction upon daily oral administration of PQR530 [].

  • Neurological Disorders: Research suggests potential applications of PQR530 in neurological disorders. Specifically, its ability to cross the blood-brain barrier and influence seizure thresholds in a mouse model of chronic epilepsy highlights its potential in treating epilepsy and other neurological conditions [].

  • Huntington's Disease: Preliminary investigations indicate that brain-penetrant PQR530 may hold promise in treating Huntington's disease []. Studies using cell models of Huntington's disease have shown that PQR530 can effectively reduce huntingtin protein levels, suggesting a potential therapeutic avenue [].

Honokiol

Relevance: Honokiol was investigated alongside PQR530 for its ability to attenuate SNC80-induced seizures in a study exploring δ-opioid receptor agonist-induced convulsions []. While both compounds target the PI3K/AKT/mTOR pathway, only honokiol successfully reduced seizure duration in β-arrestin 1 knockout mice, suggesting potential differences in their mechanism of action or selectivity profiles within this pathway.

SL327

Relevance: In the context of investigating δ-opioid receptor agonist-induced convulsions, SL327 was employed to assess the role of the ERK pathway in mediating seizure activity []. While SL327 successfully inhibited ERK activation, it did not impact the seizure potency or duration induced by δ-opioid receptor agonists, including PQR530. This suggests that the convulsive effects observed with PQR530 are not primarily mediated through the ERK pathway.

Properties

CAS Number

1927857-61-1

Product Name

PQR530

IUPAC Name

4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

Molecular Formula

C18H23F2N7O2

Molecular Weight

407.4258

InChI

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1

InChI Key

SYKBZXMKAPICSO-NSHDSACASA-N

SMILES

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N

Solubility

Soluble in DMSO

Synonyms

PQR530; PQR0530; PQR 530.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.